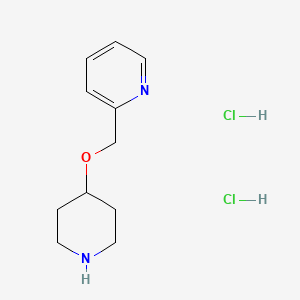
H2N-D-PRO-OME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H2N-D-PRO-OME is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the chiral center at the second carbon atom makes it an important molecule for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2N-D-PRO-OME typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the pyrrolidine ring . Another approach involves the intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. Methods such as flow microreactor systems have been developed for the efficient and sustainable production of this compound . These systems allow for precise control of reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
H2N-D-PRO-OME undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
H2N-D-PRO-OME has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of H2N-D-PRO-OME involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminopyrrolidine-2-carboxylate: Similar structure but lacks the chiral center.
Ethyl (2R)-1-aminopyrrolidine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-1-aminopyrrolidine-2-carboxylate: Enantiomer of the compound with opposite stereochemistry at the chiral center.
Uniqueness
H2N-D-PRO-OME is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral center allows for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (2R)-1-aminopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4,7H2,1H3/t5-/m1/s1 |
InChI Key |
GPTHYJZLMPEXPV-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1N |
Canonical SMILES |
COC(=O)C1CCCN1N |
sequence |
P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500933.png)








